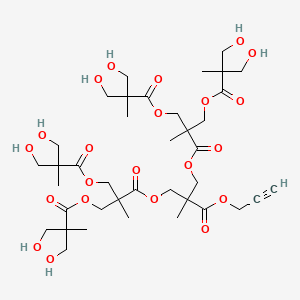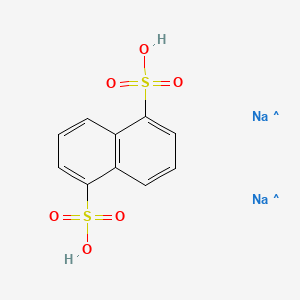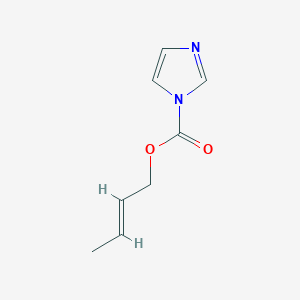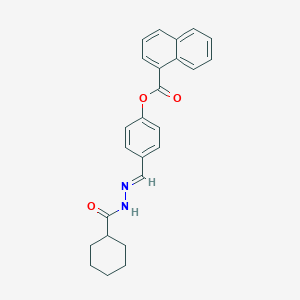
(((2-Methyl-2-((prop-2-yn-1-yloxy)carbonyl)propane-1,3-diyl)bis(oxy))bis(carbonyl))bis(2-methylpropane-2,1,3-triyl) tetrakis(3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Polyester-8-hydroxyl-1-acetylene bis-MPA dendron, generation 3, is a dendritic polymer with a highly branched structure. This compound is part of the bis-MPA (2,2-bis(hydroxymethyl)propionic acid) family, known for its unique properties such as low toxicity, good biocompatibility, and versatility in various applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Polyester-8-hydroxyl-1-acetylene bis-MPA dendron, generation 3, involves multiple steps of esterification reactions. The process typically starts with the core molecule, which undergoes successive esterification with bis-MPA to build the dendritic structure. The focal point acetylene group is introduced in the final step .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions such as temperature, pH, and reactant concentrations .
化学反応の分析
Types of Reactions
Polyester-8-hydroxyl-1-acetylene bis-MPA dendron, generation 3, undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The acetylene group can be reduced to form alkanes.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include various functionalized dendrons, which can be further modified for specific applications .
科学的研究の応用
Polyester-8-hydroxyl-1-acetylene bis-MPA dendron, generation 3, has a wide range of scientific research applications:
Chemistry: Used as a building block for creating complex molecular architectures.
Biology: Employed in drug delivery systems due to its biocompatibility.
Medicine: Investigated for use in gene transfection and targeted drug delivery.
Industry: Utilized in the production of coatings, adhesives, and nanomaterials
作用機序
The mechanism of action of Polyester-8-hydroxyl-1-acetylene bis-MPA dendron, generation 3, involves its ability to form stable complexes with various molecules. The acetylene group serves as a reactive site for further functionalization, while the hydroxyl groups enhance solubility and biocompatibility. Molecular targets include cellular membranes and specific receptors, facilitating targeted delivery and controlled release of therapeutic agents .
類似化合物との比較
Similar Compounds
- Polyester bis-MPA dendron, 4 hydroxyl, 1 acetylene
- Hyperbranched bis-MPA polyester-16-hydroxyl, generation 2
- Polyester bis-MPA dendron 8 NHBoc, 1 azide (core)
- Hyperbranched bis-MPA polyester-64-hydroxyl, generation 4
Uniqueness
Polyester-8-hydroxyl-1-acetylene bis-MPA dendron, generation 3, stands out due to its specific combination of acetylene and hydroxyl groups, providing unique reactivity and functionality. Its generation 3 structure offers a balance between molecular size and functional group density, making it highly versatile for various applications .
特性
分子式 |
C38H60O22 |
|---|---|
分子量 |
868.9 g/mol |
IUPAC名 |
[3-[2-[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxo-3-prop-2-ynoxypropoxy]-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate |
InChI |
InChI=1S/C38H60O22/c1-9-10-54-29(51)36(6,19-59-30(52)37(7,21-55-25(47)32(2,11-39)12-40)22-56-26(48)33(3,13-41)14-42)20-60-31(53)38(8,23-57-27(49)34(4,15-43)16-44)24-58-28(50)35(5,17-45)18-46/h1,39-46H,10-24H2,2-8H3 |
InChIキー |
IBDJAKQCSBCQRU-UHFFFAOYSA-N |
正規SMILES |
CC(CO)(CO)C(=O)OCC(C)(COC(=O)C(C)(CO)CO)C(=O)OCC(C)(COC(=O)C(C)(COC(=O)C(C)(CO)CO)COC(=O)C(C)(CO)CO)C(=O)OCC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Sodium 3-({2-[(2,6-dimethylphenyl)(hydroxyacetyl)amino]ethyl}sulfanyl)-2-hydroxypropanoate](/img/structure/B12055318.png)





![6-Amino-4-(1,3-benzodioxol-5-yl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12055353.png)



![2-[[5-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]amino]pyridine-3-carboxylic acid](/img/structure/B12055377.png)
![5-(3-Methylphenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12055385.png)
![1-(4-Chlorophenyl)-2-({5-[(2-isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)ethanone](/img/structure/B12055386.png)

